molecular formula C8H7Cl3N2O2 B411971 Ethyl 4-amino-3,5,6-trichloropicolinate CAS No. 91867-42-4

Ethyl 4-amino-3,5,6-trichloropicolinate

Cat. No. B411971
CAS RN: 91867-42-4
M. Wt: 269.5g/mol
InChI Key: NXGNYAVXQNLQRL-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3,5,6-trichloropicolinate is a chemical compound with the molecular formula C8H7Cl3N2O2 . It is also known by its synonyms, such as ethyl 4-amino-3,5,6-trichloropyridine-2-carboxylate and ethyl 4-amino-3,5,6-trichloro-2-pyridinecarboxylate .


Molecular Structure Analysis

The molecular structure of Ethyl 4-amino-3,5,6-trichloropicolinate includes a pyridine ring substituted with three chlorine atoms, an amino group, and an ethyl ester group . The exact structure can be represented by the InChI key: NXGNYAVXQNLQRL-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Structural Studies

  • Ethyl 4-amino-3,5,6-trichloropicolinate and similar compounds have been synthesized and analyzed using techniques such as X-ray diffraction, IR, NMR, and more. These studies provide insights into their molecular structure and potential applications in various fields, including materials science and pharmaceuticals (Şahin et al., 2014).

Photovoltaic and Electronic Applications

  • Derivatives of Ethyl 4-amino-3,5,6-trichloropicolinate have been used in the fabrication of organic-inorganic photodiodes, demonstrating significant photovoltaic properties. This research indicates potential applications in renewable energy and electronic devices (Zeyada et al., 2016).

Environmental Impact Studies

  • The environmental impact of Ethyl 4-amino-3,5,6-trichloropicolinate (Picloram) has been studied, particularly its effects on ecosystems and DNA methylation in plants. This research is crucial for understanding the ecological consequences of using such compounds in agriculture (Taspinar et al., 2017).

Corrosion Inhibition Research

  • Certain derivatives of Ethyl 4-amino-3,5,6-trichloropicolinate have been investigated for their corrosion inhibition properties, particularly for metals like copper in acidic environments. This research has implications for industrial applications, including metal preservation and maintenance (Sudheer & Quraishi, 2013).

properties

IUPAC Name

ethyl 4-amino-3,5,6-trichloropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl3N2O2/c1-2-15-8(14)6-3(9)5(12)4(10)7(11)13-6/h2H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXGNYAVXQNLQRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=C(C(=C1Cl)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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